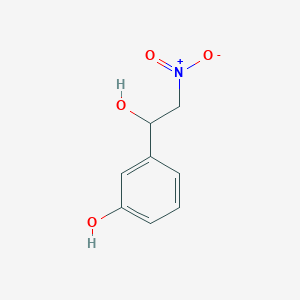

1-(3-Hydroxyphenyl)-2-nitroethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Hydroxyphenyl)-2-nitroethanol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 1-(3-Hydroxyphenyl)-2-nitroethanol exhibits notable antibacterial and fungistatic effects. Studies have shown that compounds with similar structures often possess activity against a range of microbial pathogens, suggesting potential for development as antimicrobial agents .

Cytotoxicity Against Cancer Cells

Recent findings highlight the compound's cytotoxic effects on human cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism of action may involve inducing apoptosis or disrupting cellular functions, making it a candidate for further investigation in cancer therapeutics .

Table 1: Synthesis Methods Overview

| Method Description | Yield (%) | Conditions |

|---|---|---|

| Reaction with nitroethane and 3-hydroxybenzaldehyde | Up to 90% | Anhydrous acetic acid, ammonium acetate catalyst |

| Alternative synthesis via acyclic aminals | Varies | Specific conditions based on reactants |

Therapeutic Applications

Potential Drug Development

Given its biological properties, this compound is being explored for its potential as a lead compound in drug development. Its structure suggests it could be modified to enhance efficacy or reduce toxicity while maintaining its antimicrobial and anticancer properties.

Case Studies

Several case studies have documented the synthesis and application of related compounds, providing insights into the efficacy and safety profiles of such nitro derivatives.

-

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic activity against MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic use . -

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antibacterial properties of similar compounds, revealing a spectrum of activity against both Gram-positive and Gram-negative bacteria, thus supporting its potential use in treating infections .

Propriétés

Formule moléculaire |

C8H9NO4 |

|---|---|

Poids moléculaire |

183.16 g/mol |

Nom IUPAC |

3-(1-hydroxy-2-nitroethyl)phenol |

InChI |

InChI=1S/C8H9NO4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2 |

Clé InChI |

GXYHVCZKOHOZBX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)O)C(C[N+](=O)[O-])O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.